4-(4-(2-(1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(2-(1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H24BrN5O2 and its molecular weight is 446.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-(2-(1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24BrN5O with a molecular weight of approximately 404.33 g/mol. The structure features an imidazole ring, a piperazine moiety, and a pyrrolidinone core, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its antitumor , antimicrobial , and antiparasitic properties.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in aggressive forms such as triple-negative breast cancer (MDA-MB-231) and pancreatic cancer cells. The mechanism involves the inhibition of specific signaling pathways that are critical for cell survival and proliferation.
Table 1: Antitumor Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 5.2 | Apoptosis induction |
PANC-1 (Pancreatic) | 4.8 | Inhibition of cell proliferation |
A549 (Lung) | 6.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive bacteria, with higher efficacy observed against certain Gram-negative strains.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antiparasitic Activity
In addition to its anticancer and antimicrobial effects, the compound has shown promise in antiparasitic activity, particularly against protozoan parasites such as Leishmania species. The observed effects may be attributed to the disruption of metabolic pathways essential for parasite survival.
Case Studies and Research Findings
Several studies have been conducted to further elucidate the biological activities of this compound:
- Study on Antitumor Effects : A systematic study demonstrated that derivatives of this compound could significantly reduce tumor growth in xenograft models, highlighting its potential as a therapeutic agent in oncology .
- Evaluation Against Mycobacterium tuberculosis : In another study focused on tuberculosis, compounds similar in structure were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM .
- Antibacterial Properties : A review highlighted the synthesis and evaluation of imidazole derivatives, noting that compounds with similar structures exhibited varying degrees of antibacterial activity, indicating a potential for developing new antibiotics .
属性
IUPAC Name |
1-(3-bromophenyl)-4-[4-(2-imidazol-1-ylethyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O2/c21-17-2-1-3-18(13-17)26-14-16(12-19(26)27)20(28)25-10-8-23(9-11-25)6-7-24-5-4-22-15-24/h1-5,13,15-16H,6-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXLFAFBJBSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。